hexahydroindolizine-1,5-dione
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Overview
Description
Hexahydroindolizine-1,5-dione is a nitrogen-containing heterocyclic compound with the molecular formula C8H11NO2. It is a derivative of indolizine, a structure known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroindolizine-1,5-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the radical cyclization of suitable starting materials can lead to the formation of the indolizine ring system . Transition metal-catalyzed reactions and oxidative coupling are also employed to achieve the desired substitution patterns .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexahydroindolizine-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-1,5-dione derivatives, while reduction can produce hexahydroindolizine derivatives .
Scientific Research Applications
Hexahydroindolizine-1,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexahydroindolizine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Hexahydroindolizine-1,5-dione can be compared with other similar compounds, such as:
Indolizine: A parent compound with a similar structure but different substitution patterns.
Indole: Another nitrogen-containing heterocycle with distinct biological activities and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1506072-33-8 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,3,6,7,8,8a-hexahydroindolizine-1,5-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h6H,1-5H2 |
InChI Key |
ZOBVPFYDIUBSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CCN2C(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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